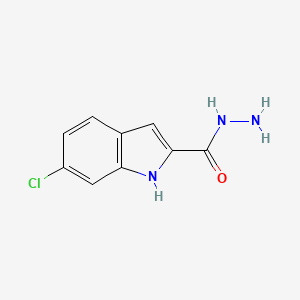

6-chloro-1H-indole-2-carbohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-1H-indole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-6-2-1-5-3-8(9(14)13-11)12-7(5)4-6/h1-4,12H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTBMURGEGGHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801249374 | |

| Record name | 6-Chloro-1H-indole-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20948-68-9 | |

| Record name | 6-Chloro-1H-indole-2-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20948-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indole-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation from 5-Chloroindole-2-carboxylic Acid Esters

One common method involves first obtaining the ethyl or methyl ester of 5-chloroindole-2-carboxylic acid, followed by hydrazinolysis to form the carbohydrazide.

Esterification (if starting from acid):

- The 5-chloroindole-2-carboxylic acid is esterified in methanol with a catalytic amount of sulfuric acid to yield the methyl ester.

- Alternatively, ethyl esters can be prepared or purchased commercially.

Hydrazinolysis to Carbohydrazide:

- The ester (e.g., methyl 5-chloroindole-2-carboxylate) is suspended in methanol.

- Hydrazine hydrate is added in excess (typically 10-fold molar excess) to the suspension.

- The mixture is stirred at room temperature or slightly elevated temperature until the reaction completes (monitored by TLC or other analytical methods).

- The reaction converts the ester group to the carbohydrazide group, yielding 6-chloro-1H-indole-2-carbohydrazide.

-

- The reaction mixture is concentrated, and the crude product is purified by recrystallization or column chromatography to obtain the pure carbohydrazide.

This method is analogous to the synthesis of related indole-2-carbohydrazides, such as 5-methoxy-1H-indole-2-carbohydrazide, where hydrazine hydrate reacts with methyl esters in methanol.

Alternative Method: Direct Amidation of 5-Chloroindole-2-carboxylic Acid

Another approach involves direct amidation of the carboxylic acid with hydrazine or hydrazine derivatives using coupling reagents:

- The 5-chloroindole-2-carboxylic acid is activated using coupling agents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or other peptide coupling reagents in anhydrous solvents like DMF.

- Hydrazine or hydrazine hydrate is added along with a base such as diisopropylethylamine to facilitate amidation.

- The reaction is stirred at room temperature for several hours until completion.

- The product is isolated by aqueous workup and purified by recrystallization or chromatography.

This method is supported by analogous amide coupling procedures used for 5-chloroindole-2-carboxamides and can be adapted for carbohydrazide synthesis.

Experimental Data and Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Esterification | 5-Chloroindole-2-carboxylic acid, MeOH, H2SO4 (cat.) | Room temp, reflux until ester formed |

| Hydrazinolysis | Ester, Hydrazine hydrate (10 eq.), MeOH | Room temp to 50 °C, 4–12 h, monitored by TLC |

| Amidation (alternative) | Acid, Hydrazine, BOP, DIPEA, DMF | Room temp, 4–12 h, inert atmosphere |

| Purification | Recrystallization or silica gel chromatography | Solvent dependent (e.g., ethyl acetate/hexane) |

Research Findings and Optimization Notes

- Yield and Purity: Hydrazinolysis of esters typically provides good yields (>70%) of pure carbohydrazide with minimal side products when reaction conditions are optimized.

- Reaction Monitoring: TLC is commonly used to monitor the consumption of ester and formation of carbohydrazide. The hydrazinolysis reaction is generally complete within 4–12 hours depending on temperature and reagent excess.

- Solvent Choice: Methanol is preferred for hydrazinolysis due to good solubility of reactants and products. For amidation, anhydrous DMF is favored to maintain reactivity of coupling agents.

- Purification: Flash chromatography or recrystallization from suitable solvents ensures high purity of the final product.

- Safety: Hydrazine hydrate is toxic and requires careful handling with appropriate PPE and ventilation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazinolysis of Ester | Methyl or ethyl 5-chloroindole-2-carboxylate | Hydrazine hydrate, MeOH, RT to 50 °C | Straightforward, good yield | Requires ester intermediate |

| Direct Amidation | 5-Chloroindole-2-carboxylic acid | Hydrazine, BOP, DIPEA, DMF, RT | Avoids ester step, direct route | Needs coupling reagents, more costly |

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a wide range of indole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

The synthesis of 6-chloro-1H-indole-2-carbohydrazide typically involves the reaction of 6-chloroindole with hydrazine derivatives under acidic conditions. Various methods have been reported, including refluxing in solvents like acetic acid or ethanol, which yield the compound with varying degrees of purity and yield.

Anticancer Activity

6-Chloro-1H-indole-2-carbohydrazide has demonstrated promising anticancer properties through various mechanisms:

- Microtubule Destabilization : Similar compounds have been evaluated for their ability to destabilize microtubules, a critical target in cancer therapy. For instance, derivatives of indole-carbohydrazides have shown significant cytotoxicity against various cancer cell lines, including colon and melanoma cells .

| Compound | Cell Line | LC50 (nM) |

|---|---|---|

| 6i | COLO 205 | 71 |

| 6j | SK-MEL-5 | 75 |

| 6j | MDA-MB-435 | 259 |

This data indicates that derivatives of the compound can selectively target cancer cells while exhibiting lower toxicity to normal cells.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of 6-chloro-1H-indole-2-carbohydrazide. In vitro studies suggest that it exhibits activity against a range of bacterial strains, potentially due to its ability to interfere with bacterial cell wall synthesis or function.

Case Study on Anticancer Effects

A study conducted by Xia et al. evaluated the anticancer effects of various indole derivatives, including those related to 6-chloro-1H-indole-2-carbohydrazide. The findings indicated that these compounds could inhibit cell proliferation effectively across multiple cancer types, with IC50 values ranging from 4.0 to 10.0 µM against different cancer cell lines, reinforcing their potential as anticancer agents.

Conclusion and Future Directions

The applications of 6-chloro-1H-indole-2-carbohydrazide in medicinal chemistry are promising, particularly in oncology and infectious disease treatment. Ongoing research is focused on optimizing its structure to improve efficacy and reduce side effects.

Future studies should aim at:

- Conducting comprehensive in vivo evaluations to confirm efficacy and safety.

- Exploring the mechanism of action at the molecular level.

- Investigating potential synergistic effects with other therapeutic agents.

This compound represents a valuable addition to the arsenal of pharmacological agents targeting cancer and microbial infections, warranting further exploration in clinical settings.

Wirkmechanismus

The mechanism of action of 6-chloro-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Physicochemical and Structural Analysis

Hydrogen-Bonding and Crystal Packing

The carbohydrazide group in 6-chloro-1H-indole-2-carbohydrazide enables extensive hydrogen-bonding networks, as seen in similar hydrazide derivatives (e.g., N-pyridinylidene hydrazides), which form stable supramolecular architectures . In contrast, methyl or ester derivatives (e.g., 6-chloro-1-methylindole) exhibit weaker intermolecular forces, leading to less predictable crystallization behavior .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Substituents | Key Functional Group | Molecular Weight |

|---|---|---|---|---|

| 6-Chloro-1H-indole-2-carbohydrazide | Not provided | Cl (C6), -CONHNH₂ (C2) | Carbohydrazide | ~209.6* |

| 6-Chloro-1H-indole-2-carboxylic acid | 16732-75-5 | Cl (C6), -COOH (C2) | Carboxylic acid | 209.63 |

| 6-Chloro-1-methyl-1H-indole | 155868-51-2 | Cl (C6), -CH₃ (N1) | Methyl | 165.62 |

| 6-Fluoro-1H-indole-2-carboxylate | 348-37-8 | F (C6), -COOEt (C2) | Ester | 257.24 |

*Estimated based on molecular formula C₉H₇ClN₃O.

Biologische Aktivität

6-Chloro-1H-indole-2-carbohydrazide is a compound belonging to the indole family, which is recognized for its diverse biological activities. Indole derivatives have been extensively studied due to their presence in many natural products and pharmaceuticals. This article explores the biological activity of 6-chloro-1H-indole-2-carbohydrazide, focusing on its mechanisms of action, biochemical pathways, and therapeutic potential, supported by data tables and research findings.

6-Chloro-1H-indole-2-carbohydrazide interacts with various biological targets through multiple mechanisms:

- Binding Affinity : The compound exhibits high affinity for several receptors and enzymes, primarily through hydrogen bonding with their active sites.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, impacting their catalytic activity and influencing cellular processes .

Biochemical Pathways

The biological activities of 6-chloro-1H-indole-2-carbohydrazide suggest involvement in numerous biochemical pathways:

- Cell Signaling : The compound modulates cell signaling pathways, which can lead to alterations in gene expression and cellular metabolism.

- Apoptosis Induction : It has been reported to induce apoptosis in cancer cells by activating specific signaling pathways.

Table 1: Summary of Biological Activities

Research Findings

Recent studies have evaluated the biological activities of 6-chloro-1H-indole-2-carbohydrazide across various models:

- Anticancer Activity : A study demonstrated that 6-chloro-1H-indole-2-carbohydrazide derivatives showed significant antiproliferative effects on A549 lung cancer cells compared to non-tumor fibroblasts .

- Antimicrobial Properties : The compound has shown promising results against bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : Research indicates that the compound can reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .

Case Study: Anticancer Efficacy

A specific investigation into the anticancer properties of 6-chloro-1H-indole-2-carbohydrazide involved testing its effects on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values demonstrating its potency against certain types of cancer cells.

Dosage Effects in Animal Models

The effects of 6-chloro-1H-indole-2-carbohydrazide vary significantly based on dosage:

- Low Doses : At lower concentrations, the compound exhibited therapeutic effects, including anti-inflammatory and anticancer properties.

- High Doses : Higher concentrations may lead to cytotoxic effects not only on cancer cells but also on healthy cells, necessitating careful dosage optimization in therapeutic applications .

Q & A

Q. What are common synthetic routes for preparing 6-chloro-1H-indole-2-carbohydrazide, and how do reaction conditions influence yield?

Synthesis typically involves condensation of 6-chloro-1H-indole-2-carboxylic acid derivatives with hydrazine. For example, analogs like 3-formyl-1H-indole-2-carboxylate react with hydrazine derivatives under reflux in acetic acid (Method A/B in ). Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous purification.

- Temperature : Prolonged reflux (~5 h) improves cyclization but risks decomposition of sensitive hydrazide intermediates.

- Stoichiometry : Excess hydrazine (1.1–1.2 equiv) ensures complete conversion of carbonyl groups to hydrazides.

Q. How can spectroscopic techniques (NMR, IR) distinguish 6-chloro-1H-indole-2-carbohydrazide from its analogs?

- NMR : The hydrazide NH proton appears as a broad singlet at δ 10–12 ppm. Chlorine at C6 induces deshielding in adjacent protons (e.g., C5-H at δ 7.2–7.5 ppm).

- IR : A strong C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) confirm the carbohydrazide moiety. Chlorine substitution reduces symmetry, splitting aromatic C–H stretches.

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in the proposed tautomeric forms of 6-chloro-1H-indole-2-carbohydrazide?

Tautomerism between keto-enol and hydrazide forms can be resolved via:

Q. What computational strategies predict the bioactivity of 6-chloro-1H-indole-2-carbohydrazide derivatives against enzyme targets?

Q. How do competing reaction pathways during synthesis affect the purity of 6-chloro-1H-indole-2-carbohydrazide?

- Byproduct analysis : LC-MS identifies intermediates like uncyclized hydrazones or over-chlorinated species.

- Optimization : Adjusting pH (via sodium acetate in Method B, ) minimizes side reactions. Recrystallization from DMF/acetic acid removes polar impurities.

Methodological Challenges

Q. How can researchers address discrepancies in reported melting points for 6-chloro-1H-indole-2-carbohydrazide derivatives?

Q. What strategies validate the proposed hydrogen-bonding network in solid-state structures of this compound?

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., Cl···H interactions) using CrystalExplorer.

- DFT calculations : Compare experimental (X-ray) and computed bond lengths to confirm resonance-assisted hydrogen bonds.

Data Interpretation

Q. How should researchers interpret conflicting bioassay results for 6-chloro-1H-indole-2-carbohydrazide in different cell lines?

- Context-dependent activity : Test solubility (via DLS) and membrane permeability (logP) to rule out false negatives.

- Metabolic stability : LC-MS/MS identifies metabolites (e.g., hydrolyzed hydrazides) that may alter activity.

Structural Characterization

Q. What advanced NMR techniques resolve signal overlap in 6-chloro-1H-indole-2-carbohydrazide derivatives?

- 2D NMR : HSQC and HMBC correlate aromatic protons with quaternary carbons, clarifying substitution patterns.

- Dynamic NMR : Variable-temperature studies distinguish rotamers of the hydrazide group.

Computational and Experimental Synergy

Q. How can MD simulations improve crystallization strategies for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.